molecular formula C9H12ClNO3S2 B2588455 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide CAS No. 2411243-01-9

2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide

Cat. No. B2588455
CAS RN: 2411243-01-9
M. Wt: 281.77
InChI Key: MNFARYZOOLQXCY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first identified as a p53 stabilizing agent, meaning that it can help to increase the levels of the tumor suppressor protein p53 in cells. This is important because p53 plays a critical role in preventing the development and progression of cancer.

Mechanism of Action

2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide works by binding to the hydrophobic pocket of p53, which stabilizes the protein and prevents it from being degraded. This leads to an increase in the levels of p53 in cells, which can then activate downstream signaling pathways that induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide has been shown to have a number of biochemical and physiological effects. It can increase the levels of p53 in cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide has been shown to have anti-inflammatory effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the role of p53 in cancer and other diseases. However, one limitation of 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide is that it can have off-target effects on other proteins and pathways, which can complicate its use in experiments.

Future Directions

There are a number of future directions for research on 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide. One area of interest is the development of more potent and selective p53 stabilizers that can be used as cancer therapeutics. In addition, there is interest in using 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide and other p53 stabilizers to treat other diseases, such as neurodegenerative disorders. Finally, there is ongoing research into the mechanism of action of 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide and how it interacts with other proteins and pathways in cells.

Synthesis Methods

2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroethylsulfonyl chloride with 2-thiopheneethanol in the presence of a base such as sodium hydroxide. The resulting intermediate can then be reacted with propanamide to yield the final product.

Scientific Research Applications

2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide has been studied extensively in the context of cancer research. It has been shown to increase the stability and activity of p53, which can help to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-Chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

2-chloro-N-(2-thiophen-2-ylsulfonylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S2/c1-7(10)9(12)11-4-6-16(13,14)8-3-2-5-15-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFARYZOOLQXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)C1=CC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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